molecular formula C10H12F3N B12972761 (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

Katalognummer: B12972761
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: WPVYEJLVNSCTGU-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of difluoromethyl and fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Difluoromethyl)-2-fluorobenzaldehyde and (S)-propan-1-amine.

    Reaction Conditions: The key step involves the reductive amination of 4-(Difluoromethyl)-2-fluorobenzaldehyde with (S)-propan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.

    Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(4-(Trifluoromethyl)-2-fluorophenyl)propan-1-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    (S)-1-(4-(Methyl)-2-fluorophenyl)propan-1-amine: Similar structure with a methyl group instead of a difluoromethyl group.

    (S)-1-(4-(Chloromethyl)-2-fluorophenyl)propan-1-amine: Similar structure with a chloromethyl group instead of a difluoromethyl group.

Uniqueness

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H12F3N

Molekulargewicht

203.20 g/mol

IUPAC-Name

(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-6(10(12)13)5-8(7)11/h3-5,9-10H,2,14H2,1H3/t9-/m0/s1

InChI-Schlüssel

WPVYEJLVNSCTGU-VIFPVBQESA-N

Isomerische SMILES

CC[C@@H](C1=C(C=C(C=C1)C(F)F)F)N

Kanonische SMILES

CCC(C1=C(C=C(C=C1)C(F)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.